Diethyl 4,4'-carbonyldibenzoate

Description

Contextualizing Diethyl 4,4'-carbonyldibenzoate within Organic and Materials Chemistry

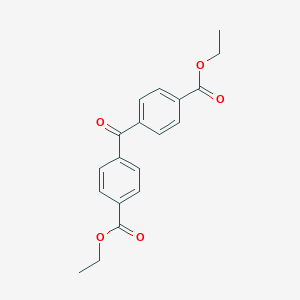

This compound, with the chemical formula C₁₉H₁₈O₅, is an organic compound characterized by a central carbonyl group connecting two phenyl rings, which are in turn substituted with ethyl ester groups at the para positions. This structure, a derivative of benzophenone (B1666685), places it within the family of aromatic ketones and dibenzoate esters.

| Property | Value |

| CAS Number | 1797-82-6 |

| Molecular Formula | C₁₉H₁₈O₅ |

| Molecular Weight | 326.34 g/mol |

In the broader context of organic chemistry, the synthesis of such molecules is often pursued to create building blocks, or monomers, for the construction of larger, more complex structures like polymers. The presence of reactive sites—the ester and carbonyl groups—allows for a variety of chemical transformations, making it a versatile intermediate.

From a materials chemistry perspective, the rigid benzophenone core and the potential for intermolecular interactions suggest that this compound could be a precursor to materials with interesting thermal and mechanical properties. Aromatic ketones are known for their high thermal stability, and the dibenzoate structure is a common feature in liquid crystals and high-performance polymers. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are well-studied in other contexts.

Academic Significance of Dibenzoate and Diarylidene Systems

Dibenzoate and diarylidene systems are of considerable academic and industrial importance, primarily due to their applications in the fields of liquid crystals and polymer science.

Liquid Crystals: Molecules containing two or more aromatic rings, such as dibenzoate derivatives, often exhibit liquid crystalline properties. These materials have phases of matter that possess properties between those of conventional liquids and those of solid crystals. The rod-like shape of many dibenzoate compounds allows them to align in specific orientations, leading to anisotropic optical and electrical properties that are harnessed in display technologies (LCDs). For instance, related compounds like Diethyl 4,4'-azodibenzoate are known to form liquid crystal phases. The synthesis and study of the crystal structures of such compounds are crucial for understanding the relationship between molecular structure and the resulting mesophases. nih.gov

Polymer Chemistry: Dibenzoate derivatives are frequently used as monomers in the synthesis of polyesters and polyamides. The ester or carboxylic acid functionalities can react with diols or diamines, respectively, to form long polymer chains. The rigid aromatic units incorporated into the polymer backbone contribute to high melting points, excellent thermal stability, and mechanical strength. For example, polymers derived from similar aromatic diacids or their esters are used in high-performance fibers and engineering plastics. The carbonyl group in diarylidene systems, like the benzophenone core in the title compound, can also influence the properties of polymers, sometimes enhancing their solubility or modifying their optical characteristics.

The general synthetic route to compounds like this compound would likely involve the esterification of the corresponding dicarboxylic acid, 4,4'-carbonyldibenzoic acid. This reaction is typically carried out by reacting the diacid with an excess of ethanol (B145695) in the presence of an acid catalyst. Another potential synthetic pathway is a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for attaching acyl groups to aromatic rings. nist.gov

Scope and Objectives of Advanced Research on this compound

While direct and extensive research on this compound is limited, the objectives for future advanced research on this and similar compounds can be clearly defined based on the significance of related systems.

A primary objective would be the synthesis and thorough characterization of this compound. This would involve optimizing synthetic routes to achieve high purity and yield. Comprehensive characterization would include spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and analysis of its crystalline and thermal properties (X-ray diffraction, DSC, TGA).

A second key area of research would be the exploration of its potential as a monomer for novel polymers. This would entail polymerization reactions with various co-monomers to produce new polyesters or other polymers. The resulting materials would then be investigated for their thermal, mechanical, and optical properties to assess their suitability for applications such as high-performance plastics, films, or fibers.

Finally, a third objective would be to investigate its potential in the field of supramolecular chemistry and liquid crystals . Research could focus on whether this compound or its derivatives exhibit mesophasic behavior. Understanding how the central carbonyl group influences molecular packing and intermolecular interactions would be a significant contribution to the design of new liquid crystalline materials.

Structure

3D Structure

Properties

CAS No. |

1797-82-6 |

|---|---|

Molecular Formula |

C19H18O5 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

ethyl 4-(4-ethoxycarbonylbenzoyl)benzoate |

InChI |

InChI=1S/C19H18O5/c1-3-23-18(21)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(22)24-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

FEDHHDIXLPGIMX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |

Synonyms |

DIETHYL BENZOPHENONE-4,4''-DICARBOXYLATE |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 4,4 Carbonyldibenzoate and Analogues

Established Synthetic Pathways for Diethyl 4,4'-carbonyldibenzoate

Established methods for the synthesis of this compound and its analogues primarily rely on classical organic reactions, including condensation, esterification, and cross-coupling technologies. These pathways often involve multi-step sequences starting from readily available precursors.

Carbonyl Condensation and Esterification Approaches

A primary route to this compound involves the synthesis of the corresponding dicarboxylic acid, 4,4'-carbonyldibenzoic acid, followed by esterification. The formation of the diaryl ketone core can be achieved through Friedel-Crafts acylation. For instance, the reaction of a p-substituted benzoic acid derivative with a suitable acylating agent in the presence of a Lewis acid catalyst can yield the benzophenone (B1666685) skeleton. researchgate.net A related synthesis of 4,4'-dihydroxybenzophenone (B132225) utilizes p-hydroxybenzoic acid and phenol (B47542) as starting materials with an acid catalyst and a dehydrating agent. google.com

Once 4,4'-carbonyldibenzoic acid is obtained, the diethyl ester can be prepared via Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction between the carboxylic acid and excess ethanol (B145695) drives the equilibrium towards the formation of the ester. masterorganicchemistry.com To circumvent the often harsh conditions of Fischer esterification, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. organic-chemistry.orgcommonorganicchemistry.com This method is particularly advantageous for substrates that are sensitive to strong acids. commonorganicchemistry.com Another approach involves the conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with ethanol to form the ester. commonorganicchemistry.com

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | Carboxylic acid, excess alcohol, acid catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; often requires harsh conditions. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, catalytic DMAP | Mild conditions; suitable for acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com |

| Acid Chloride Formation | Carboxylic acid, SOCl₂, then alcohol | Two-step process; avoids strong acid catalysis in the esterification step. commonorganicchemistry.com |

Cross-Coupling Strategies for Diaryl Ketone Formation

Cross-coupling reactions offer a powerful alternative for constructing the diaryl ketone framework. The Fukuyama cross-coupling, for example, allows for the synthesis of unsymmetrical diaryl ketones from thioesters and organozinc reagents in the presence of a palladium catalyst. rsc.org This method's utility has been demonstrated with the simple complex Pd(dba)₂, which effectively converts various aryl thioesters to diaryl ketones. rsc.org

Palladium-catalyzed carbonylative coupling reactions are also prominent. These reactions can involve the coupling of aryl halides with a carbon monoxide source and an organometallic reagent. bohrium.com For instance, the Suzuki-Miyaura coupling can be adapted for carbonylation, providing a route to diaryl ketones. nih.gov The development of phosphine-free palladium catalysts, such as [PdII(DMAP)₂(OAc)₂], has made these carbonylative transformations more efficient and practical. nih.gov

Grignard reagents are also valuable in the synthesis of diaryl ketones. The direct addition of a Grignard reagent to an aryl acid chloride can selectively produce the corresponding ketone in high yield, particularly when the reactivity of the Grignard reagent is moderated by additives like bis[2-(N,N-dimethylamino)ethyl] ether. wisc.edu This additive is thought to form a complex with the Grignard reagent, preventing over-addition to the newly formed ketone. wisc.edu Continuous flow methods have also been developed for the coupling of aryl Grignard reagents with acyl chlorides in environmentally friendly solvents like 2-methyltetrahydrofuran. researchgate.net

| Cross-Coupling Strategy | Key Reactants | Catalyst/Reagent | Product Type |

| Fukuyama Coupling | Thioester, Organozinc reagent | Pd(dba)₂ | Unsymmetrical diaryl ketones rsc.org |

| Carbonylative Suzuki-Miyaura | Aryl halide, Organoboron reagent, CO source | Palladium complex | Diaryl ketones nih.gov |

| Grignard Reaction | Aryl Grignard reagent, Aryl acid chloride | bis[2-(N,N-dimethylamino)ethyl] ether | Aryl ketones wisc.edu |

Precursor Derivatization and Functionalization Routes

The synthesis of this compound can also be approached by modifying existing precursors. For instance, a diaryl compound with a different linking group can be converted to the desired carbonyl functionality. Alternatively, starting with substituted benzene (B151609) derivatives allows for the stepwise construction of the target molecule.

A relevant example is the synthesis of 4,4'-dihydroxybenzophenone from phenyl p-hydroxybenzoate through a Fries rearrangement. google.com This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a catalyst. google.com This suggests that a similar strategy could potentially be employed with appropriately substituted precursors to generate the core structure of this compound.

Furthermore, diaryl ketones can serve as precursors for more complex structures. For example, they can be elaborated into naphthalenes through a sequence involving Corey-Fuchs olefination followed by Sonogashira coupling. nih.gov This highlights the versatility of the diaryl ketone motif in organic synthesis.

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of diaryl ketones and their derivatives, including the use of earth-abundant metal catalysts and novel reaction pathways.

Cobalt-Catalyzed Cross-Couplings in Diaryl Ester Synthesis

Cobalt-catalyzed reactions have emerged as a promising alternative to those using more expensive and toxic precious metals like palladium. researchgate.netresearchgate.net A notable development is the synthesis of symmetrical diaryl ketones through a cobalt-catalyzed reaction of arylzinc reagents with ethyl chloroformate. bohrium.comresearchgate.net In this process, ethyl chloroformate acts as a carbon monoxide surrogate in the presence of cobalt and zinc. researchgate.net The reaction proceeds under mild conditions and tolerates a variety of functional groups, although electron-donating substituents on the aryl bromide precursor generally lead to higher yields. researchgate.net A catalyst system composed of CoBr₂ and a bipyridine ligand has been shown to be particularly effective. researchgate.net

Microwave-assisted synthesis using dicobalt octacarbonyl has also been reported for the rapid synthesis of benzophenones from aryl iodides, demonstrating the potential for ultrafast carbonylation reactions. nih.gov Additionally, cobalt-catalyzed methods have been developed for the synthesis of ketones from benzyldiboronates and esters, showcasing the utility of α-boryl carbanions in carbon-carbon bond formation. nih.gov

Exploration of Diazotization and Malonate Reactions for Related Compounds

Diazotization reactions, which involve the conversion of a primary aromatic amine to a diazonium salt, provide a versatile entry point for the synthesis of various aromatic compounds. organic-chemistry.orgyoutube.com These diazonium salts are reactive intermediates that can participate in a range of transformations, including coupling reactions. organic-chemistry.org While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of diazotization could be applied to the synthesis of precursors. For instance, a diazotized aniline (B41778) derivative could potentially be coupled with a suitable aromatic partner to form the biphenyl (B1667301) linkage, which could then be further functionalized. The synthesis of diazo compounds from hydrazones or through diazotization of amino acids are also relevant strategies in organic synthesis. youtube.com

Diethyl malonate is a versatile C2-synthon in organic synthesis, commonly used in the malonic ester synthesis to produce substituted acetic acids. fiveable.mewikipedia.orgyoutube.com It can undergo alkylation and subsequent decarboxylation. fiveable.me While its direct role in forming the diaryl ketone structure of this compound is not immediately obvious, its reactivity can be harnessed in various synthetic transformations. For example, palladium-catalyzed reactions of allyl malonates can lead to the formation of itaconates. nih.gov The chemistry of malonates is rich and could potentially be adapted for the synthesis of precursors to the target molecule, for instance, by participating in Michael additions or other carbon-carbon bond-forming reactions.

Green Chemistry and Sustainable Synthetic Routes

The traditional synthesis of diaryl ketones, including the precursor to this compound, often relies on classical Friedel-Crafts acylation. This method typically involves stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant acidic waste streams upon aqueous workup, posing environmental challenges. numberanalytics.comacs.org Modern synthetic chemistry seeks to replace such processes with more sustainable and environmentally benign alternatives.

Several green strategies are being explored for the synthesis of aromatic ketones and their derivatives. One promising approach is the use of heterogeneous and recyclable catalysts. For instance, phosphotungstic acid (PTA) encapsulated in metal-organic frameworks (MOFs) has been demonstrated as an efficient and reusable catalyst for Friedel-Crafts acylation reactions. acs.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss in performance, thereby minimizing waste. acs.org

Another green avenue involves replacing hazardous solvents and catalysts altogether. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, can function as both the solvent and the catalyst in Friedel-Crafts reactions. google.com This approach simplifies the process, enhances catalytic activity, and avoids the use of volatile organic compounds (VOCs). google.com Similarly, ionic liquids are being investigated as recyclable solvents and catalysts that can lead to higher selectivity and easier product separation. numberanalytics.comin-part.com

Photocatalysis represents a frontier in green synthesis. Recent research has shown that aromatic ketones can be synthesized from diarylmethanes using visible light, a cerium-based photosensitizer, and air as the oxidant in water. chemistryviews.orgyoutube.com This method operates under mild, ambient conditions and uses water as a green solvent, drastically improving the environmental profile of the synthesis. chemistryviews.org Furthermore, solvent-free reaction conditions, where reactants are heated together without a solvent, are being developed for various synthetic transformations, offering benefits of high efficiency and reduced waste. rsc.orgresearchgate.net

| Parameter | Traditional Method (e.g., Friedel-Crafts) | Green/Sustainable Alternative |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃, FeCl₃ numberanalytics.com | Recyclable heterogeneous catalysts (e.g., PTA@MOF), Ionic Liquids, Photocatalysts (CeCl₃) acs.orgin-part.comchemistryviews.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), Nitrobenzene (B124822) numberanalytics.com | Water, Deep Eutectic Solvents (DES), Ionic Liquids, or solvent-free google.comchemistryviews.org |

| Oxidant/Reagent | Acyl chlorides, Phosgene derivatives numberanalytics.comorgsyn.org | Air (O₂), CO-releasing molecules (CORMs) chemistryviews.orgresearchgate.net |

| Conditions | Often requires anhydrous conditions, heating orgsyn.org | Ambient temperature, visible light irradiation, ultrasound assistance acs.orgchemistryviews.org |

| Waste | Significant acidic aqueous waste, catalyst cannot be recycled in-part.com | Minimal waste, catalyst is often recyclable acs.orgin-part.com |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves fine-tuning the parameters of its two key synthetic steps: the Friedel-Crafts acylation to form the benzophenone core and the subsequent diesterification.

For the Friedel-Crafts acylation step, the choice of catalyst, solvent, and temperature are critical variables that significantly impact reaction yield and selectivity. numberanalytics.com The reactivity of the Lewis acid catalyst is paramount; while strong catalysts like aluminum chloride (AlCl₃) are highly effective, they can also lead to side reactions. Milder catalysts such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) may offer better selectivity for sensitive substrates. numberanalytics.com The solvent also plays a crucial role, with polar solvents like nitrobenzene sometimes leading to higher yields compared to less polar ones like dichloromethane (B109758), although environmental and safety considerations are also important. numberanalytics.com

The molar ratio of reactants is another key optimization parameter. Using a slight excess of the acylating agent can help drive the reaction to completion. numberanalytics.com Temperature control is essential to balance the reaction rate against the potential for byproduct formation; reactions are often initiated at low temperatures (0–15 °C) and then allowed to proceed at room temperature or with gentle heating. orgsyn.org Advanced techniques like response surface methodology (RSM) can be employed to systematically study the interplay between variables such as reaction time, catalyst dosage, and temperature to identify the optimal conditions for maximum yield. acs.orgdocumentsdelivered.com

| Parameter | Variable | Effect on Reaction | Example/Reference |

|---|---|---|---|

| Catalyst | Type (e.g., AlCl₃, FeCl₃, BF₃) | Affects reaction rate and selectivity. Stronger catalysts are more reactive but less selective. | AlCl₃ is a strong, general-purpose catalyst; BF₃ is more selective for sensitive substrates. numberanalytics.com |

| Solvent | Polarity (e.g., Nitrobenzene vs. Dichloromethane) | Influences catalyst activity and solubility of intermediates, affecting yield. | Yields can be higher in polar solvents like nitrobenzene (92%) compared to dichloromethane (85%). numberanalytics.com |

| Temperature | Reaction Temperature (°C) | Controls reaction rate versus stability of reactants and products. | Often started at low temperatures (0-15 °C) to control initial exotherm. orgsyn.org |

| Reactant Ratio | Molar ratio of aromatic substrate to acylating agent | An excess of the acylating agent can increase product yield. | A common strategy to drive equilibrium towards the product. numberanalytics.com |

| Modern Techniques | Flow Chemistry, Microwave Irradiation | Can improve heat/mass transfer, reduce reaction times, and increase yields. | Continuous flow reactors improve efficiency and scalability. numberanalytics.com |

The second step, the esterification of 4,4'-carbonyldibenzoic acid with ethanol, is an equilibrium-controlled reaction. To optimize the yield of this compound, the equilibrium must be shifted toward the product side. This is typically achieved by using an excess of ethanol, which also serves as the reaction solvent, and by removing the water formed during the reaction, often through azeotropic distillation. The choice and amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are critical; the catalyst concentration must be sufficient to achieve a reasonable reaction rate without causing degradation of the reactants or products. google.com Reaction temperature is another important factor, with reflux temperatures commonly used to accelerate the reaction. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time to maximize the yield before potential side reactions occur.

Chemical Reactivity and Mechanistic Studies of Diethyl 4,4 Carbonyldibenzoate

Investigations into the Carbonyl Moiety Reactivity

The central carbonyl group, a benzophenone (B1666685) core, is a key site for a variety of chemical transformations, including nucleophilic additions and redox reactions.

Nucleophilic Additions and Substitutions

The electrophilic nature of the carbonyl carbon in Diethyl 4,4'-carbonyldibenzoate makes it susceptible to attack by nucleophiles. This reactivity is analogous to that of other diaryl ketones, such as benzophenone. The addition of a nucleophile to the carbonyl carbon proceeds through a tetrahedral intermediate.

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol.

Table 1: Examples of Nucleophilic Addition to Diaryl Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Grignard Reagents (R-MgX) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Organolithium Reagents (R-Li) | Butyllithium (CH₃CH₂CH₂CH₂Li) | Tertiary alcohol |

This table presents generalized reactions for diaryl ketones, which are expected to be similar for this compound.

While direct nucleophilic substitution at the carbonyl carbon is not a typical reaction pathway for ketones, the initial addition of a nucleophile can be followed by subsequent reactions, particularly under specific conditions or with certain reagents.

Reduction and Oxidation Chemistry

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). zenodo.org The reduction of benzophenone to diphenylmethanol (B121723) using sodium borohydride is a well-established laboratory procedure and serves as a good model for the reduction of this compound. zenodo.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). zenodo.org

The general reaction is as follows: 4 C₁₉H₁₈O₅ + NaBH₄ + 4H₂O → 4 HO-CH(C₆H₄CO₂Et)₂ + NaB(OH)₄

The oxidation of the central carbonyl group is less common under standard conditions. However, under forcing conditions or with specific oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group could occur. A study on the reactivity of benzophenone-4 with free chlorine showed that oxidation of the carbonyl moiety to an ester group can occur, followed by further electrophilic substitution on the aromatic ring. nih.gov

Reactivity of the Ester Functional Groups

The two ethyl ester groups on the periphery of the molecule offer additional sites for chemical modification, primarily through transesterification and hydrolysis.

Transesterification Processes

Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an industrial setting, transesterification is a key process for producing various esters. google.com For this compound, this reaction would allow for the synthesis of other dialkyl 4,4'-carbonyldibenzoates.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the new ester and ethoxide.

Table 2: Catalysts for Transesterification of Aromatic Esters

| Catalyst Type | Example |

| Base Catalysts | Sodium methoxide (B1231860) (NaOMe), Potassium carbonate (K₂CO₃) |

| Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) |

| Organometallic Catalysts | Tin(IV) compounds, Titanium(IV) alkoxides |

This table provides examples of catalysts commonly used for the transesterification of aromatic esters.

The efficiency of the reaction can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions.

Hydrolysis Kinetics and Equilibrium

The ester groups of this compound can be hydrolyzed back to the corresponding carboxylic acids, namely 4,4'-carbonyldibenzoic acid. This reaction can be carried out under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is typically an irreversible process, as the resulting carboxylate salt is resistant to nucleophilic attack. Acid-catalyzed hydrolysis, on the other hand, is a reversible process.

The kinetics of the hydrolysis of aromatic esters have been studied, and the rate is influenced by factors such as pH, temperature, and the structure of the ester. ias.ac.inresearchgate.net For instance, the alkaline hydrolysis of diethyl phthalate, another aromatic diester, has been investigated to understand its degradation pathways. researchgate.net The hydrolysis of this compound would be expected to proceed in a stepwise manner, forming the monoester as an intermediate.

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) rings of this compound are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the central carbonyl group and the two ester groups. masterorganicchemistry.com These groups direct incoming electrophiles primarily to the meta-positions relative to the carbonyl and ester functionalities. makingmolecules.comlibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, due to the deactivating effect of the existing substituents, these reactions would require harsher conditions (e.g., stronger electrophiles, higher temperatures) compared to the substitution of benzene itself. makingmolecules.com

For example, in a nitration reaction, the nitro group would be expected to add to the positions meta to the carbonyl and ester groups. The presence of two deactivating groups on each ring would make further substitution challenging.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -COR (Ketone) | Deactivating | Meta |

| -COOR (Ester) | Deactivating | Meta |

The deactivation of the rings makes them less susceptible to electrophilic attack, which can be advantageous in preventing unwanted side reactions when targeting the carbonyl or ester functionalities.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of this compound, the reactivity of the benzene rings is substantially lower than that of unsubstituted benzene. This deactivation stems from the electron-withdrawing nature of both the central ketone and the para-positioned ester groups. libretexts.org These groups pull electron density from the aromatic π-system, making it less nucleophilic and therefore less reactive toward electrophiles. libretexts.org

The directing effect of these substituents is also a critical factor. The carbonyl group is a powerful deactivating group that directs incoming electrophiles to the meta position. libretexts.org Similarly, the ethyl carboxylate groups are also meta-directing deactivators. Therefore, for any electrophilic substitution reaction on this compound, the electrophile will add to the carbon atoms that are meta to the carbonyl group and ortho to the ester group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com For these to proceed on the deactivated rings of this compound, harsh reaction conditions are typically required, including the use of strong Lewis acid catalysts like AlCl₃ or FeCl₃ to generate a sufficiently potent electrophile. wikipedia.orgmasterorganicchemistry.com For example, the bromination of benzophenone, a structurally similar core, yields the meta-brominated product. chegg.com

| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Product Position |

|---|---|---|---|

| Halogenation | Br2, FeBr3 | Br+ | Meta to Carbonyl |

| Nitration | HNO3, H2SO4 | NO2+ | Meta to Carbonyl |

| Sulfonation | Fuming H2SO4 | SO3 | Meta to Carbonyl |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Meta to Carbonyl |

Metal-Catalyzed Coupling Reactions at Aryl Positions

The synthesis of diaryl ketones, including the core structure of this compound, is efficiently achieved through palladium-catalyzed carbonylative cross-coupling reactions. rsc.org These methods are among the most powerful for forming carbon-carbon bonds. wikipedia.org A common strategy is the Suzuki-Miyaura carbonylation, a three-component reaction involving an aryl halide, an arylboronic acid, and carbon monoxide (CO) as an inexpensive C1 source. nih.govrsc.org

To synthesize a structure like this compound, one could envision a reaction coupling an ethyl 4-halobenzoate with an ethyl 4-boronobenzoate in the presence of a palladium catalyst and a CO atmosphere. The catalyst system, often consisting of a palladium source like Pd(OAc)₂ and a specialized phosphine (B1218219) ligand such as di-1-adamantyl-n-butylphosphine (cataCXium A), is crucial for achieving high activity and yield. nih.gov These reactions form two new C-C bonds in a single step, making them highly efficient. acs.org

Alternatively, a halogenated derivative of this compound could serve as a substrate for further functionalization via standard cross-coupling reactions like Suzuki, Heck, or Sonogashira, allowing for the attachment of additional aryl, vinyl, or alkynyl groups. researchgate.netresearchgate.net

| Parameter | Influence on Carbonylative Coupling |

|---|---|

| Catalyst | Palladium(0) or Palladium(II) precursors (e.g., Pd(OAc)2, Pd(PPh3)4) are essential. The choice of catalyst affects efficiency and substrate scope. nih.govacs.org |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., cataCXium A, P(tBu)3) are often used to stabilize the palladium center and promote key steps in the catalytic cycle. nih.govnih.gov |

| Carbon Monoxide (CO) | Acts as the carbonyl source. The pressure of CO can influence reaction rates and selectivity between carbonylative and non-carbonylative products. datapdf.com |

| Base | A base (e.g., K2CO3, Cs2CO3) is required for the transmetalation step in Suzuki-type couplings. youtube.com |

| Solvent | Polar aprotic solvents like DMF, DMA, or toluene (B28343) are commonly used. Solvent choice can affect catalyst solubility, stability, and even reaction selectivity. rsc.org |

Mechanistic Elucidation of Key Transformations

Understanding the underlying mechanisms of these reactions is key to optimizing conditions and predicting outcomes. This involves studying reaction speeds, identifying transient species, and assessing the role of the reaction environment.

Reaction Kinetics and Rate Determining Steps

The kinetics of the reactions involving this compound are characteristic of their respective classes.

Electrophilic Aromatic Substitution : The mechanism proceeds in two main stages: formation of a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. byjus.com For deactivated substrates like this compound, the first step—the attack of the aromatic ring on the electrophile to form the high-energy arenium ion—is the slow, rate-determining step. chemguide.co.uk The energy of this transition state is high due to the temporary loss of aromaticity and the electronic destabilization from the withdrawing groups.

Intermediate Identification and Characterization

The direct observation of reactive intermediates is challenging but provides invaluable mechanistic insight.

In Electrophilic Aromatic Substitution : The primary electrophile in Friedel-Crafts acylation is the acylium ion (R-C≡O⁺), which is generated by the reaction of an acyl chloride with a Lewis acid. masterorganicchemistry.comjove.comyoutube.com This ion is resonance-stabilized. The subsequent key intermediate is the arenium ion, where the electrophile is attached to the ring and the positive charge is delocalized over the remaining π-system. byjus.com While generally too unstable to be isolated, these intermediates can be studied using spectroscopic techniques under specific conditions.

In Metal-Catalyzed Coupling : The catalytic cycle proceeds through a series of well-defined organometallic intermediates. After the initial Pd(0) species undergoes oxidative addition with an aryl halide, an arylpalladium(II) complex is formed. wikipedia.org In carbonylative couplings, CO inserts into the aryl-palladium bond to form a stable acylpalladium(II) intermediate. rsc.orgresearchgate.net This is followed by transmetalation with the organoboron reagent to create a diaryl- or acyl-aryl-palladium(II) species, which finally undergoes reductive elimination to release the diaryl ketone product and regenerate the Pd(0) catalyst. youtube.comyoutube.com These intermediates are often characterized through NMR spectroscopy, X-ray crystallography of stable analogues, and computational modeling. nih.gov

Solvent Effects and Catalytic Influence

The choice of catalyst and solvent profoundly impacts the course and efficiency of reactions involving this compound.

Catalytic Influence : In SEAr, the catalyst's role is to generate a highly reactive electrophile. Strong Lewis acids like AlCl₃ are necessary to polarize or fully cleave the bond in the electrophile precursor (e.g., an acyl chloride), making it reactive enough to attack the deactivated aromatic ring. wikipedia.orglibretexts.org In metal-catalyzed couplings, the catalyst's influence is multifaceted. The metal itself (most commonly palladium) is the engine of the catalytic cycle. The ligands attached to the metal, typically bulky and electron-rich phosphines, are critical for stabilizing the catalytic species, promoting key steps like oxidative addition and reductive elimination, and preventing catalyst decomposition (e.g., formation of palladium black). acs.orgyoutube.com

Solvent Effects : The solvent can influence reaction rates and even selectivity. rsc.org In palladium-catalyzed couplings, solvent polarity can alter the reactivity and nature of the active catalytic species. For instance, in Suzuki reactions, polar solvents can favor different reaction pathways compared to nonpolar solvents, sometimes by promoting the formation of anionic palladium complexes that exhibit different selectivity. nih.govresearchgate.net Solvents must also effectively dissolve the reactants and keep the catalyst in the active, homogeneous phase. In some modern applications, reactions are performed under solvent-free conditions, which can alter the relative reactivity of substrates. researchgate.net

Diethyl 4,4 Carbonyldibenzoate in Polymer Science

Diethyl 4,4'-carbonyldibenzoate as a Monomer in Polymerization

No published studies were found detailing the use of this compound as a monomer in polymerization.

There are no available research findings on the homopolymerization of this compound.

There is no available information on the copolymerization of this compound with other comonomers.

Exploration of Different Polymerization Mechanisms

No research has been published exploring the polymerization of this compound through radical, anionic, cationic, or controlled radical polymerization techniques.

There are no documented studies on the radical polymerization of this compound.

There is no information available regarding the anionic or cationic polymerization of this compound.

No research has been found on the application of controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP) to this compound.

Exploration of Different Polymerization Mechanisms

Advanced Polymer Characterization Techniques for this compound-Derived Polymers

A comprehensive characterization is essential to establish the structure-property relationships of polymers derived from this compound. A suite of advanced analytical techniques is typically employed to probe their chemical, molecular, and bulk properties. mdpi.com

| Technique | Information Obtained | Relevance for this compound Polymers |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, monomer incorporation, and purity. | Confirms the successful incorporation of the this compound monomer into the polymer backbone by identifying the characteristic aromatic and carbonyl carbon signals. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Verifies the formation of ester linkages (~1720 cm⁻¹) and the presence of the benzophenone (B1666685) ketone group (~1660 cm⁻¹). It can also monitor the disappearance of hydroxyl groups from the diol co-monomer. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight distribution (Mn, Mw) and polydispersity index (PDI). | Determines the average chain length and the breadth of the molecular weight distribution, which are critical parameters influencing mechanical and rheological properties. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions such as glass transition temperature (Tg) and melting temperature (Tm). | Measures the Tg, which indicates the transition from a glassy to a rubbery state. The high rigidity of the benzophenone unit is expected to result in a high Tg. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Evaluates the polymer's resistance to heat by measuring weight loss as a function of temperature. Polymers containing the aromatic benzophenone structure are expected to exhibit high thermal stability. researchgate.net |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage modulus, loss modulus). | Provides information on the mechanical performance of the polymer over a range of temperatures, including its stiffness and damping characteristics. mdpi.com |

| UV-Visible Spectroscopy | Photo-absorption properties. | Characterizes the absorption profile of the benzophenone chromophore, which is crucial for understanding and optimizing photo-initiated cross-linking processes. |

By combining these techniques, researchers can gain a complete picture of the synthesized polymers, confirming their chemical identity, determining their molecular characteristics, and evaluating their performance properties, thereby enabling the rational design of new materials based on this compound.

Advanced Spectroscopic Analysis in Diethyl 4,4 Carbonyldibenzoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for determining the precise atomic arrangement of Diethyl 4,4'-carbonyldibenzoate. Due to the molecule's symmetry, a simplified yet informative spectrum is anticipated.

Multi-Dimensional NMR for Structural Elucidation

While one-dimensional (1D) NMR provides initial data, multi-dimensional NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning signals and confirming the molecule's connectivity. omicsonline.orgnih.gov These methods are crucial for assembling the complete structural puzzle of the molecule. scispace.com

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the two equivalent ethyl groups. Additionally, couplings between the ortho and meta protons on the aromatic rings would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the ethyl group protons to their corresponding carbon atoms and the aromatic protons to their respective carbons.

Table 1: Expected Multi-Dimensional NMR Correlations for this compound

| Technique | Expected Correlation | Structural Information Provided |

| COSY | -CH₂ protons ↔ -CH₃ protons | Confirms the ethyl ester fragment. |

| Aromatic H (ortho to C=O) ↔ Aromatic H (meta to C=O) | Establishes proton connectivity within the phenyl rings. | |

| HSQC | -CH₂ protons ↔ -CH₂ carbon | Assigns the methylene carbon of the ethyl group. |

| -CH₃ protons ↔ -CH₃ carbon | Assigns the methyl carbon of the ethyl group. | |

| Aromatic protons ↔ Aromatic carbons | Assigns the protonated carbons of the phenyl rings. | |

| HMBC | -CH₂ protons ↔ Ester C=O carbon | Connects the ethyl group to the carboxylate function. |

| Aromatic protons ↔ Ketone C=O carbon | Confirms the benzophenone (B1666685) core structure. | |

| Aromatic protons ↔ Quaternary aromatic carbons | Completes the assignment of the aromatic system. |

Solid-State NMR Techniques (e.g., CP-MAS NMR) for Supramolecular Structures

Solid-state NMR (ssNMR), particularly Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, is a powerful method for analyzing the structure and dynamics of molecules in the solid state. donaldsadoway.com This technique can provide information on molecular packing, intermolecular interactions, and the presence of different crystalline forms (polymorphism). For this compound, CP-MAS NMR could distinguish between crystallographically inequivalent carbon atoms that might appear as a single peak in solution-state NMR. researchgate.net However, specific research applying ssNMR techniques to this compound has not been extensively reported in the scientific literature.

Dynamic NMR Studies of Conformation and Exchange

Dynamic NMR (D-NMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. libretexts.org For this compound, a potential area of study would be the rotational barrier around the single bonds connecting the two phenyl rings to the central carbonyl group. At low temperatures, this rotation could become slow enough to make the two sides of the aromatic rings inequivalent, leading to signal broadening or splitting. To date, specific dynamic NMR studies focusing on the conformational exchange of this compound are not available in published literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be dominated by characteristic stretching vibrations. The most prominent peaks would be from the two types of carbonyl groups: the ketone and the ester. fiveable.meorgchemboulder.com

Table 2: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Ketone (Aromatic) | C=O Stretch | 1670 - 1650 |

| Ester (Aromatic) | C=O Stretch | 1730 - 1715 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester | C-O Stretch | 1300 - 1200 |

| Alkane (Ethyl) | C-H Stretch | 2980 - 2850 |

| Aromatic | C-H Stretch | 3100 - 3000 |

The precise positions of the carbonyl peaks can indicate the degree of conjugation and intermolecular interactions within the sample. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric vibrations. nih.gov It provides a unique molecular fingerprint that can be used for identification and conformational analysis. colab.ws In this compound, the symmetric stretching of the aromatic rings and the C=O bond of the central ketone would be expected to produce strong Raman signals. While theoretical calculations can predict Raman spectra, specific experimental Raman studies on this compound are not prevalent in the literature. nih.gov

Resonance Raman Spectroscopy for Electronic Transitions

Resonance Raman (RR) spectroscopy serves as a powerful tool to probe the electronic transitions and vibrational modes of this compound. By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. This technique provides detailed information about the excited state geometry and the nature of the electronic transition.

In the case of this compound, the chromophore is centered around the benzophenone core. The electronic transitions of interest are typically the n → π* and π → π* transitions of the carbonyl group and the aromatic rings. RR studies can selectively enhance the vibrations coupled to these electronic transitions, providing insights into the structural changes that occur upon electronic excitation. For instance, enhancement of the C=O stretching mode would indicate a significant change in the carbonyl bond length in the excited state, which is characteristic of an n → π* transition. Similarly, enhancement of the aromatic ring stretching modes would point to changes in the π-system of the benzene (B151609) rings, indicative of a π → π* transition.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing information on its molecular weight, elemental composition, purity, and even its three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing a highly accurate mass measurement. This allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The precise mass of the molecular ion is compared with the calculated theoretical mass, with a low mass error (typically < 5 ppm) confirming the identity of the compound.

| Theoretical Mass Data for this compound (C19H18O5) | |

| Formula | C19H18O5 |

| Monoisotopic Mass | 326.11542 g/mol |

| Nominal Mass | 326 g/mol |

This table presents the theoretical mass values for this compound, which are used as a reference in HRMS analysis for accurate mass determination.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Monitoring

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool. This compound can be analyzed by GC-MS to separate it from starting materials, byproducts, and solvents. The retention time from the GC provides one level of identification, while the mass spectrum of the eluting peak confirms the compound's identity. This is particularly useful for monitoring the final stages of purification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are not volatile or are thermally labile. In the context of this compound synthesis, LC-MS can be used to monitor the reaction in real-time. Aliquots can be taken from the reaction mixture and injected into the LC-MS system to track the consumption of reactants and the formation of the product. This allows for optimization of reaction conditions such as temperature, time, and catalyst loading.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that provides information about the three-dimensional structure of ions in the gas phase. In IM-MS, ions are separated based on their size and shape (their rotationally averaged collision cross-section, CCS) as they drift through a gas-filled chamber under the influence of a weak electric field. This allows for the separation of conformers or isomers that may have the same mass-to-charge ratio.

For a flexible molecule like this compound, with two ethyl ester groups that can rotate, multiple conformations may exist in the gas phase. IM-MS can potentially distinguish between these different conformers, providing valuable experimental data to complement computational modeling of the molecule's potential energy surface. The arrival time distribution (ATD) from an IM-MS experiment can reveal the presence of single or multiple conformations.

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy techniques are fundamental in understanding the photophysical properties of this compound, particularly its interaction with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

The extended conjugation provided by the benzophenone core, where two phenyl rings are attached to a carbonyl group, significantly influences the position and intensity of these absorption bands. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is generally of lower intensity. The position of the maximum absorption (λmax) provides insight into the extent of conjugation and the energy gap between the electronic states.

| Spectroscopic Data for this compound | |

| λmax (π → π)* | ~288 nm |

| Solvent | Dichloromethane (B109758) |

This table displays the approximate maximum absorption wavelength (λmax) for the π → π transition of this compound, indicating the energy required for this electronic excitation. This value can vary slightly depending on the solvent used.*

Fluorescence Spectroscopy for Photoluminescence Properties

Fluorescence spectroscopy is a pivotal analytical technique for investigating the photoluminescence properties of molecules. This method involves exciting a sample with ultraviolet or visible light and measuring the emitted light, providing insights into the electronic structure and relaxation pathways of the excited state. In the context of this compound, a derivative of benzophenone, fluorescence spectroscopy can elucidate its potential as a luminescent material, photosensitizer, or molecular probe.

Despite the relevance of this technique, a detailed experimental investigation of the fluorescence properties of this compound, including specific data on its excitation and emission maxima, quantum yield, and fluorescence lifetime, is not extensively available in the public domain. However, the photophysical behavior of the parent molecule, benzophenone, and its derivatives has been a subject of considerable research. This body of work provides a foundational understanding of the potential photoluminescent characteristics of this compound.

Benzophenone itself is known to exhibit very weak fluorescence at room temperature in solution, as the efficiency of intersystem crossing from the first excited singlet state (S₁) to the triplet state (T₁) is very high. This rapid population of the triplet state is a hallmark of the benzophenone chromophore and is responsible for its well-known phosphorescence at low temperatures and its utility as a photosensitizer.

The photophysical properties of benzophenone derivatives are significantly influenced by the nature and position of substituents on the aromatic rings, as well as by the solvent environment. nih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energies of the singlet and triplet states, potentially affecting the fluorescence quantum yield. In the case of this compound, the two ethyl carboxylate groups are electron-withdrawing and are expected to influence the electronic transitions.

Studies on related benzophenone derivatives provide some context. For example, research on benzophenone-based compounds has shown that their emission properties are sensitive to solvent polarity. nih.gov Polar solvents can stabilize the excited state, leading to shifts in the emission spectra. nih.gov

While specific experimental data for this compound is not available, a hypothetical representation of what such data might entail, based on the behavior of similar aromatic ketones, is presented in the table below. It is crucial to note that this table is for illustrative purposes and does not represent experimentally verified data for this compound.

| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|---|

| Cyclohexane | ~350 | ~420 | <0.01 | <1 |

| Acetonitrile | ~355 | ~435 | <0.01 | <1 |

| Ethanol (B145695) | ~352 | ~430 | <0.01 | <1 |

Further research, including detailed fluorescence spectroscopy studies, is necessary to fully characterize the photoluminescence properties of this compound and to explore its potential applications in materials science and photochemistry.

Computational Chemistry and Theoretical Studies on Diethyl 4,4 Carbonyldibenzoate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a means to solve the Schrödinger equation (or a simplified form of it) for a given molecule. These methods are instrumental in determining a molecule's stable structure and predicting its reactivity and spectroscopic properties. For Diethyl 4,4'-carbonyldibenzoate, these calculations would offer a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of the size of this compound.

Electronic Structure: DFT calculations can map the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Geometry Optimization: A primary application of DFT is to find the lowest energy structure of a molecule, known as its optimized geometry. This process computationally "builds" the molecule and adjusts all bond lengths, bond angles, and dihedral angles until the configuration with the minimum energy is found. For this compound, this would provide precise data on the planarity of the phenyl rings, the orientation of the ethyl ester groups, and the twist angle between the two aromatic rings around the central carbonyl group. Such parameters are fundamental to understanding its physical properties and how it interacts with other molecules.

Below is an illustrative table of the type of data that would be obtained from a DFT geometry optimization study.

| Parameter | Predicted Value (Illustrative) |

| C=O bond length (carbonyl) | 1.22 Å |

| C-C bond length (ring-carbonyl) | 1.49 Å |

| Phenyl ring C-C bond length (avg.) | 1.40 Å |

| C-O-C bond angle (ester) | 118.5° |

| Phenyl-Carbonyl-Phenyl dihedral angle | 35.0° |

| Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While often more computationally demanding than DFT, they can provide highly accurate predictions.

For this compound, ab initio calculations, particularly methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be invaluable for predicting various spectroscopic parameters. This includes:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of bonds, one can generate a theoretical IR spectrum. This would help in assigning the peaks observed in an experimental spectrum, such as the characteristic stretches for the carbonyl (C=O) and ester (C-O) groups.

NMR Spectra: Theoretical predictions of nuclear magnetic shielding tensors can be converted into NMR chemical shifts for ¹H and ¹³C nuclei. This would aid in the structural elucidation and assignment of experimental NMR data for the different protons and carbons in the aromatic rings and ethyl chains.

An example of predicted vibrational frequencies is shown below.

| Vibrational Mode (Illustrative) | Predicted Wavenumber (cm⁻¹) |

| Carbonyl C=O Stretch | 1665 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Ester C-O Stretch | 1270 - 1300 |

| Aliphatic C-H Stretch | 2900 - 2980 |

| Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. Unlike quantum methods that focus on static structures, MD uses classical mechanics to simulate how a molecule will behave in a specific environment (like a solvent) at a given temperature and pressure. This is particularly useful for understanding the flexibility and intermolecular interactions of larger molecules. researchgate.net

This compound is not a rigid molecule. The two phenyl rings can rotate around the bonds connecting them to the central carbonyl carbon, and the ethyl ester groups also have rotational freedom. MD simulations can explore the different conformations (spatial arrangements) that the molecule can adopt and determine their relative stabilities. researchgate.net

MD simulations are also exceptionally well-suited for studying how multiple molecules of this compound interact with each other. By placing numerous molecules in a simulation box, often with a solvent, it is possible to observe aggregation phenomena. These simulations would reveal the primary forces driving intermolecular association, such as π–π stacking between the aromatic rings or dipole-dipole interactions involving the polar carbonyl and ester groups. Understanding this behavior is key to predicting solubility, crystal packing, and the formation of self-assembled structures. Studies on related benzophenone (B1666685) derivatives often employ MD simulations to understand their interactions within biological systems. nih.gov

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction. By calculating the energy of the system as reactants transform into products, a reaction's energy landscape can be charted. This landscape includes stable intermediates and high-energy transition states.

For this compound, this approach could be used to:

Investigate Synthesis Pathways: For instance, the mechanism of the Fischer esterification of benzophenone-4,4'-dicarboxylic acid with ethanol (B145695) could be modeled to understand the energy barriers and the structure of the transition states involved.

Predict Degradation Pathways: The mechanism of hydrolysis of the ester groups under acidic or basic conditions could be computationally explored. This would provide insights into the compound's stability.

The primary output of such a study is a reaction coordinate diagram, which plots potential energy against the progression of the reaction. The highest point on this path, the transition state, determines the activation energy and thus the reaction rate. These theoretical predictions provide a detailed, step-by-step view of chemical transformations that can be difficult to observe experimentally.

Transition State Characterization

The characterization of transition states is a fundamental aspect of computational chemistry that provides insights into reaction mechanisms and kinetics. For this compound, this would be particularly relevant for understanding its synthesis, typically through the esterification of Benzophenone-4,4'-dicarboxylic Acid, and its potential reactions.

While no specific studies on the transition state characterization of this compound have been identified, research on similar reactions provides a framework for what such an investigation would entail. For example, in the study of reactions involving O,O-diethyl 2,4-dinitrophenyl phosphate (B84403) with thiols, the formation of a Meisenheimer complex as an intermediate is proposed based on kinetic studies. A computational study on the synthesis of this compound would likely involve locating the transition state for the esterification reaction, which would provide information on the activation energy and the geometry of the activated complex. This information is crucial for optimizing reaction conditions to improve yield and efficiency.

Reactivity Prediction and Selectivity Studies

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical compounds. For this compound, these studies could focus on several aspects of its chemical behavior. The carbonyl group, situated between two electron-withdrawing carboxylate-substituted phenyl rings, is a key functional group that will dictate much of its reactivity.

Studies on related benzophenone derivatives have shown that the presence and orientation of acidic residues are crucial for their biological activity, indicating the importance of the electronic environment of the aromatic rings. nih.gov For this compound, computational models could be used to calculate molecular electrostatic potential (MEP) maps, which would visualize the electron-rich and electron-poor regions of the molecule. This would help in predicting sites susceptible to nucleophilic or electrophilic attack.

Furthermore, frontier molecular orbital analysis (HOMO-LUMO) would provide insights into its electronic transitions and reactivity. For instance, in a study of related azobenzene (B91143) diesters, DFT calculations were used to analyze the geometry and aromaticity of the molecules, revealing changes in torsion angles between the crystalline state and isolated molecules. researchgate.net Similar analyses for this compound would be invaluable for understanding its chemical behavior and for designing new materials with specific electronic properties.

Data-Driven Approaches and Machine Learning in Material Design

The advent of data-driven science and machine learning has revolutionized materials discovery and design. nih.gov These approaches leverage large datasets to build predictive models that can accelerate the identification of new materials with desired properties, bypassing the need for extensive and time-consuming trial-and-error experimentation. nih.gov While there are no specific reports of this compound being used in a data-driven design workflow, the principles of these methods are highly applicable to molecules of its class.

A recent study on predicting reaction equilibrium constants for the reaction of carbonyl sulfide (B99878) with organic amines demonstrated the power of integrating first-principles calculations with interpretable machine learning models. nih.gov This approach achieved high accuracy in predicting equilibrium constants for a large number of amines. A similar strategy could be employed for this compound and its derivatives to predict their reactivity in various chemical processes, aiding in the design of new synthetic routes or functional materials.

The development of machine learning models for predicting enantioselectivity in organocatalysis further highlights the potential of these methods in fine-tuning chemical reactions. nih.gov By using reaction-based representations, it is possible to achieve high accuracy in predicting the stereochemical outcome of reactions. For derivatives of this compound that may be chiral or used in asymmetric synthesis, such models could be invaluable.

The table below illustrates the kind of data that could be generated from computational studies and used in machine learning models for materials design.

| Property | Predicted Value for a Benzophenone Derivative | Method |

| XLogP3 | 3.3 | XLogP3 3.0 |

| Topological Polar Surface Area | 91.7 Ų | Cactvs 3.4.8.18 |

| Formal Charge | 0 | - |

| Refractive Index | 1.66 | - |

Supramolecular Chemistry and Crystal Engineering of Diethyl 4,4 Carbonyldibenzoate Systems

Non-Covalent Interactions and Molecular Recognition

The structure, stability, and function of molecular crystals and biological systems are significantly influenced by non-covalent interactions (NCIs). nih.gov These interactions, though weaker than covalent bonds, are fundamental in processes like molecular recognition, where molecules selectively bind to one another. nih.govnih.gov Key NCIs include hydrogen bonds, π-stacking interactions, van der Waals forces, and electrostatic effects. nih.govnih.gov The interplay of these forces dictates the three-dimensional architecture of supramolecular assemblies.

Pi-Stacking Interactions in Crystal Packing

Pi-stacking (π-π) interactions are attractive non-covalent forces between aromatic rings. These interactions are vital in the crystal packing of many organic compounds, including those containing phenyl rings like diethyl 4,4'-carbonyldibenzoate. In a closely related molecule, diethyl 4,4'-(diazenediyl)dibenzoate, strong π-π interactions are observed between adjacent molecules, with a centroid-centroid distance of 3.298 (2) Å. nih.govresearchgate.netnih.govdoaj.org This indicates a significant overlap of the π-orbitals, contributing to the stability of the crystal structure. The planarity of the aromatic systems is a key factor in facilitating effective π-stacking. The presence of these interactions can lead to the formation of columnar or layered structures in the solid state. researchgate.net

Van der Waals Forces and Electrostatic Effects

Van der Waals forces are ubiquitous, distance-dependent interactions between atoms and molecules that arise from temporary fluctuations in electron distribution, leading to transient dipoles. libretexts.orgwikipedia.org These forces, although individually weak, become significant when summed over all atoms in interacting molecules and play a crucial role in the close packing of molecules in a crystal. wikipedia.org They are non-directional and operate at short ranges. wikipedia.org

| Interaction Type | Description | Typical Energy (kJ/mol) |

| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom and a lone pair on another electronegative atom. libretexts.org | 5 - 30 |

| Pi-Stacking | Non-covalent interaction between aromatic rings. nih.govresearchgate.netnih.govdoaj.org | 0 - 50 |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. libretexts.orgwikipedia.org | < 5 |

| Dipole-Dipole Interactions | Electrostatic interaction between permanent molecular dipoles. libretexts.org | 5 - 20 |

Self-Assembly Strategies and Principles

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. This process is driven by the minimization of free energy and is governed by the principles of molecular recognition and non-covalent interactions.

Solution-Phase Self-Assembly

In solution, molecules like this compound can form aggregates or pre-organized structures that are precursors to crystallization. The nature of the solvent plays a critical role in this process. Polar solvents can compete for hydrogen bonding sites, potentially disrupting the formation of desired supramolecular synthons. Conversely, non-polar solvents can promote interactions between polar functional groups on the solute molecules. Techniques such as NMR spectroscopy can be employed to study these weak intermolecular interactions in the solution phase. nih.gov For instance, concentration and temperature-dependent NMR studies can provide insights into the thermodynamics of dimer formation and other association processes. nih.gov

Crystal Engineering of this compound Derivatives

Crystal engineering is a rapidly developing field that focuses on the design and synthesis of solid-state structures with desired properties. This is achieved by understanding and utilizing intermolecular interactions to control the assembly of molecules in a crystalline lattice. In the context of this compound and its derivatives, crystal engineering plays a pivotal role in tuning their physicochemical properties and exploring their potential in various applications.

Design and Synthesis of Cocrystals and Salts

The formation of cocrystals and salts is a powerful strategy in crystal engineering to modify the properties of a target molecule, such as solubility, stability, and bioavailability, without altering its covalent structure. This approach involves the co-crystallization of the target molecule with a carefully chosen coformer (in the case of cocrystals) or a counterion (in the case of salts).

While specific studies on the cocrystals and salts of this compound are not extensively reported in the provided search results, the principles of their design and synthesis can be inferred from related systems. The synthesis of a related compound, Diethyl 4,4'-(butane-1,4-diyldioxy)dibenzoate, was achieved through the reaction of ethyl 4-hydroxybenzoate (B8730719) and 1,4-dichlorobutane. researchgate.net Another derivative, Diethyl 4,4'-(diazenediyl)dibenzoate, was synthesized by reacting azobenzene-4,4'-dicarbonylchloride with ethanol (B145695). nih.govresearchgate.net These synthetic methodologies highlight the potential for forming new derivatives of this compound that could be amenable to cocrystal and salt formation.

The design of cocrystals would involve selecting coformers that can form robust supramolecular synthons with the this compound molecule. Potential coformers could be molecules with complementary hydrogen bonding sites, such as carboxylic acids, amides, or phenols, that can interact with the ester and carbonyl functionalities of the target molecule.

Directed Co-crystallization and Polymorphism Control

Directed co-crystallization aims to predictably assemble molecules into a desired crystal lattice. This control is crucial for managing polymorphism, the ability of a compound to exist in multiple crystalline forms with different physical properties. While specific examples for this compound are not detailed in the provided results, the general principles of supramolecular chemistry can be applied. uoa.gr By understanding the intermolecular interactions, such as hydrogen bonds and π-π stacking, it is possible to guide the self-assembly process towards a specific polymorph with desired characteristics.

Topochemical Reactivity in Solid-State Reactions

Topochemical reactions are chemical transformations that occur in the solid state, where the reactivity and the stereochemistry of the products are governed by the arrangement of the molecules in the crystal lattice. uoa.gr For a topochemical reaction to occur, the reactive centers of adjacent molecules must be in close proximity, typically within a distance of less than 4.2 Å, a principle known as Schmidt's criteria. uoa.grnih.gov

While direct studies on the topochemical reactivity of this compound are not available in the search results, research on analogous systems provides valuable insights. For instance, a study on constitutional isomers of acylated N-hydroxybenzotriazole demonstrated isomer-dependent reactivity in the solid state. nih.govnih.govrsc.org One isomer underwent a [4+4] cycloaddition, while the other underwent a [4+2] cycloaddition with molecular oxygen, highlighting how subtle changes in molecular packing can drastically alter reaction pathways. nih.govnih.govrsc.org These findings underscore the potential for controlling solid-state reactions of this compound derivatives through crystal engineering, potentially leading to the synthesis of novel oligomers or polymers with unique architectures. uoa.gr

Characterization of Supramolecular Structures

The elucidation of the three-dimensional arrangement of molecules in a crystal is fundamental to understanding the structure-property relationships in supramolecular systems. A variety of analytical techniques are employed to characterize these intricate architectures.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the cornerstone technique for determining the precise atomic arrangement within a crystal. malvernpanalytical.comyoutube.com By analyzing the diffraction pattern produced when X-rays pass through a single crystal, scientists can deduce the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. malvernpanalytical.comyoutube.comnist.govarxiv.org

The crystal structure of a related compound, Diethyl 4,4'-(diazenediyl)dibenzoate, was determined using single-crystal XRD. nih.govresearchgate.netresearchgate.net The analysis revealed a monoclinic crystal system with strong π-π interactions between adjacent planar molecules, with an interplanar distance of 3.298 Å. nih.govresearchgate.netresearchgate.net This information is critical for understanding the forces that govern the self-assembly of this molecule. Modern XRD software packages facilitate the process of structure solution and refinement, enabling detailed analysis of bond lengths, angles, and intermolecular interactions. malvernpanalytical.com

Table 1: Crystallographic Data for Diethyl 4,4'-(diazenediyl)dibenzoate nih.gov

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.844 (3) |

| b (Å) | 4.5731 (9) |

| c (Å) | 11.814 (2) |

| β (°) | 95.88 (3) |

| Volume (ų) | 797.7 (3) |

| Z | 2 |

Small-Angle Scattering Techniques (SAXS, SANS)